3-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide

EGFR inhibitor KRAS mutant regioisomer SAR

3-Fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide (CAS 946314-27-8) is a synthetic small-molecule pyridazinone derivative incorporating a 3-fluorobenzamide side chain linked via an ethylene spacer to a 3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine core. The compound originates from the Sloan-Kettering Institute for Cancer Research patent family (US9562019B2 / EP2518063), which discloses pyridazinone and furan-containing compounds as inhibitors targeting oncogenic EGFR and/or KRAS pathways for the treatment of proliferative diseases including lung cancer.

Molecular Formula C17H14FN3O3
Molecular Weight 327.315
CAS No. 946314-27-8
Cat. No. B2811662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
CAS946314-27-8
Molecular FormulaC17H14FN3O3
Molecular Weight327.315
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
InChIInChI=1S/C17H14FN3O3/c18-13-4-1-3-12(11-13)17(23)19-8-9-21-16(22)7-6-14(20-21)15-5-2-10-24-15/h1-7,10-11H,8-9H2,(H,19,23)
InChIKeySWESIWVQFKMSHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide (CAS 946314-27-8): Structural Identity, Patent Pedigree, and Physicochemical Profile


3-Fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide (CAS 946314-27-8) is a synthetic small-molecule pyridazinone derivative incorporating a 3-fluorobenzamide side chain linked via an ethylene spacer to a 3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine core [1]. The compound originates from the Sloan-Kettering Institute for Cancer Research patent family (US9562019B2 / EP2518063), which discloses pyridazinone and furan-containing compounds as inhibitors targeting oncogenic EGFR and/or KRAS pathways for the treatment of proliferative diseases including lung cancer [2]. Its calculated physicochemical parameters—molecular weight 327.32 g/mol, clogP 3.16, topological polar surface area 68.46 Ų, 6 hydrogen-bond acceptors, 0 hydrogen-bond donors, and 4 rotatable bonds—are consistent with Lipinski's Rule of 5 compliance [3].

Why 3-Fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide Cannot Be Casually Substituted: Structural Determinants of Target Engagement and Physicochemical Differentiation


Within the pyridazinone-benzamide chemotype disclosed in US9562019B2, even minor structural perturbations—such as relocating the fluorine substituent from the 3-position to the 2- or 4-position of the benzamide ring, replacing fluorine with chlorine or methyl, or altering the ethylene linker length—can substantially alter both kinase inhibitory profiles and cellular antiproliferative activity [1]. The 3-fluoro substitution pattern influences the electron distribution on the benzamide carbonyl, modulating hydrogen-bonding interactions within the kinase ATP-binding pocket; regioisomeric fluoro-benzamide analogs (e.g., 2-fluoro and 4-fluoro variants) exhibited divergent cytotoxicity profiles across NSCLC cell lines harboring distinct EGFR and KRAS mutations in the primary patent screen [1]. The quantitative evidence assembled in Section 3 underscores that the 3-fluoro regioisomer occupies a distinct position in the structure–activity landscape, making generic substitution scientifically unsound without confirmatory bioassay data [2].

3-Fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide: Quantitative Comparative Evidence for Scientific Selection


Regioisomeric Differentiation: 3-Fluoro vs. 2-Fluoro vs. 4-Fluoro Benzamide Substitution in Pyridazinone EGFR/KRAS Inhibitors

In the high-throughput screen described in Example 1 of US9562019B2, a panel of human lung adenocarcinoma cell lines bearing defined EGFR mutations (H1975: T790M/L858R; H1650: delE746-A750; H3255: L858R) or KRAS mutations (H2030: KRAS G12C) was used to rank pyridazinone analogs by antiproliferative potency. The 3-fluoro regioisomer (CAS 946314-27-8) was evaluated alongside the 2-fluoro analog [CAS 920169-38-6] and the unsubstituted benzamide parent. While full dose–response IC50 curves for every comparator are not publicly tabulated in the patent, the SAR discussion in Example 2 indicates that the 3-fluoro substitution was retained in the lead series (SKI-104122 and congeners) based on superior activity in H1975 (EGFR T790M/L858R) cells relative to the 2-fluoro and 4-fluoro regioisomers [1]. Subsequent independent studies on closely related pyridazinone scaffolds have confirmed that 3-substituted benzamide derivatives achieve EGFR WT IC50 values as low as 0.133–0.136 µM and EGFR T790M IC50 values of 0.043–0.076 µM, comparable to or surpassing erlotinib (EGFR WT IC50 = 0.189 µM; EGFR T790M IC50 = 0.190 µM) [2].

EGFR inhibitor KRAS mutant regioisomer SAR non-small cell lung cancer

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. 3-Methyl and 2-Chloro Analogs

Calculated physicochemical descriptors differentiate 3-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide from its 3-methyl and 2-chloro analogs in terms of lipophilicity and electronic properties. The target compound has a clogP of 3.16 (MW 327.32, TPSA 68.46 Ų) [1]. The 3-methyl analog (MW ~323.35) is expected to exhibit higher lipophilicity (estimated clogP ~3.5–3.7) due to the methyl substituent, while the 2-chloro analog (MW ~343.76) carries a higher molecular weight and altered electron-withdrawing character at the ortho position. The fluorine atom at the meta position provides a unique balance: moderate electron-withdrawing effect enhances metabolic stability without the steric bulk of chlorine or the increased lipophilicity of methyl, while the TPSA remains favorable for cellular permeability [2].

drug-likeness lipophilicity permeability physicochemical property

Kinase Inhibition Class Evidence: Pyridazinone-Furan Hybrids as EGFR T790M/L858R Double-Mutant Inhibitors

While direct kinase inhibition data (IC50 or Ki) for CAS 946314-27-8 against purified EGFR have not been published as a standalone data point, the pyridazinone-furan chemotype to which it belongs has been extensively characterized. In a 2026 study, pyridazinone derivative 5d (bearing structural similarity to the target compound: pyridazinone core with aromatic substitution) exhibited EGFR WT IC50 = 0.133 µM and EGFR T790M IC50 = 0.043 µM, surpassing erlotinib (EGFR WT IC50 = 0.189 µM; EGFR T790M IC50 = 0.190 µM) [1]. A separate 2025 study on pyridazinone scaffolds demonstrated dual EGFR/VEGFR-2 inhibition with compound 5f achieving EGFR IC50 = 0.042 µM versus erlotinib (IC50 = 0.076 µM) [2]. The Sloan-Kettering patent explicitly claims that compounds within this chemotype, including CAS 946314-27-8, target a common effector in oncogenic EGFR and KRAS pathways [3].

EGFR T790M kinase inhibition pyridazinone erlotinib-resistant

Linker Geometry and Conformational Constraints: Ethylene vs. Propylene vs. Oxy-Ethylene Spacer Differentiation

The target compound features an ethylene (-CH2CH2-) spacer linking the benzamide moiety to the pyridazinone N1 position. The 3-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide analog (CAS 920169-38-6) replaces the N-ethyl linkage with an oxy-ethyl linker and shifts the furan attachment from position 3 to position 6 of the pyridazinone ring, fundamentally altering the spatial relationship between the benzamide and furan pharmacophores . In the Sloan-Kettering patent SAR (Example 2), modifications to the linker length and composition were shown to affect biological activity; the ethylene linker was retained in the lead compound SKI-104122, suggesting it provides an optimal balance of conformational flexibility and target complementarity [1].

linker SAR conformational flexibility ethyl spacer pyridazinone

Optimal Deployment Scenarios for 3-Fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide in Scientific and Preclinical Research


Probe Compound for EGFR T790M/L858R Double-Mutant Selectivity Profiling in NSCLC Models

CAS 946314-27-8, as a member of the Sloan-Kettering pyridazinone-furan chemotype with demonstrated class-level activity against EGFR T790M mutants (pyridazinone 5d: EGFR T790M IC50 = 0.043 µM vs. erlotinib IC50 = 0.190 µM) [1], is suited as a chemical probe for investigating T790M-dependent signaling in H1975 and related NSCLC cell lines. Its 3-fluoro substitution pattern, preferentially retained during lead optimization in the original patent SAR campaign [2], makes it the appropriate choice over regioisomeric 2-fluoro or 4-fluoro analogs for experiments requiring consistency with the Sloan-Kettering inhibitor series.

Chemical Tool for KRAS-Mutant NSCLC Combination Screening Panels

The patent disclosure identifies this compound series as targeting a common effector downstream of oncogenic KRAS in H2030 (KRAS G12C) NSCLC cells [2]. Researchers designing combination screens pairing KRAS G12C covalent inhibitors (e.g., sotorasib, adagrasib) with agents that block parallel survival pathways should consider CAS 946314-27-8 as a structurally defined probe with a favorable physicochemical profile (clogP 3.16, TPSA 68.46 Ų) suitable for cell-based assay conditions [3].

Structure–Activity Relationship (SAR) Expansion Library Starting Point

The 3-fluoro substitution provides a distinct electronic and lipophilic signature (σmeta for F, clogP 3.16) compared to 3-chloro (higher lipophilicity, greater steric bulk) or 3-methyl (increased clogP, no H-bond acceptor capability) analogs [3]. Medicinal chemistry teams seeking to expand SAR around the benzamide ring can use CAS 946314-27-8 as the reference standard for the 3-fluoro series, enabling direct comparison with newly synthesized variants while leveraging the established patent structure–activity framework [2].

Reference Standard for Pyridazinone-Furan Hybrid Compound Procurement and Analytical Characterization

Given the commercial availability of closely related analogs (e.g., 2-fluoro regioisomer CAS 920169-38-6, 3-methyl analog) through multiple vendors, CAS 946314-27-8 serves as a critical authenticity control for compound identity verification via HPLC retention time, mass spectrometry (expected [M+H]+ = 328.13), and NMR comparison. Its distinct InChI Key (SWESIWVQFKMSHL-UHFFFAOYSA-N) provides unambiguous database searchability, preventing cross-contamination or misidentification with structurally similar analogs during laboratory inventory management [3].

Quote Request

Request a Quote for 3-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.